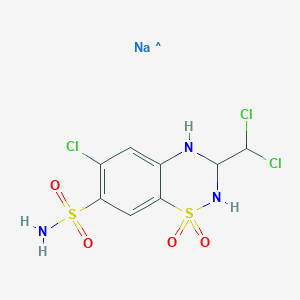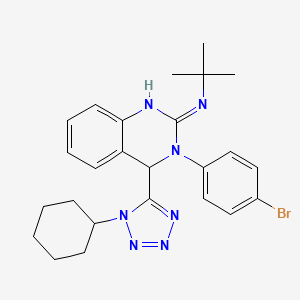
Anticancer agent 77
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 77 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to target and inhibit the growth of various cancer cells. Its unique chemical structure and mechanism of action make it a valuable candidate for further research and development in cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 77 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and cost-effectiveness. This involves scaling up the reaction processes, utilizing continuous flow reactors, and employing advanced purification techniques. The industrial production methods are designed to meet regulatory standards and ensure the consistent quality of the final product.
化学反应分析
Types of Reactions: Anticancer agent 77 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its anticancer activity and pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced anticancer properties. These derivatives are further evaluated for their efficacy and safety in preclinical and clinical studies.
科学研究应用
Anticancer agent 77 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying the structure-activity relationship of anticancer agents. In biology, it is used to investigate the molecular mechanisms of cancer cell inhibition and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer. Additionally, its applications extend to the pharmaceutical industry, where it is being developed into formulations for clinical use.
作用机制
The mechanism of action of Anticancer agent 77 involves the inhibition of key molecular targets and pathways associated with cancer cell proliferation and survival. It primarily targets specific enzymes and receptors involved in cell cycle regulation, DNA replication, and apoptosis. By binding to these targets, this compound disrupts the normal functioning of cancer cells, leading to their death. The compound also modulates signaling pathways such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways, which are critical for cancer cell growth and survival .
相似化合物的比较
Similar Compounds: Several compounds share structural and functional similarities with Anticancer agent 77. These include quinoxaline derivatives, selenocyanates, and various N-heteroaromatic compounds . These compounds also exhibit potent anticancer activities and are being studied for their therapeutic potential.
Uniqueness: What sets this compound apart from these similar compounds is its unique mechanism of action and higher specificity towards certain cancer cell types. Additionally, its ability to modulate multiple signaling pathways simultaneously makes it a more versatile and effective anticancer agent.
属性
分子式 |
C25H30BrN7 |
|---|---|
分子量 |
508.5 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-N-tert-butyl-4-(1-cyclohexyltetrazol-5-yl)-1,4-dihydroquinazolin-2-imine |
InChI |
InChI=1S/C25H30BrN7/c1-25(2,3)28-24-27-21-12-8-7-11-20(21)22(32(24)18-15-13-17(26)14-16-18)23-29-30-31-33(23)19-9-5-4-6-10-19/h7-8,11-16,19,22H,4-6,9-10H2,1-3H3,(H,27,28) |
InChI 键 |
YWHWJUCYVRVOIT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=C1NC2=CC=CC=C2C(N1C3=CC=C(C=C3)Br)C4=NN=NN4C5CCCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




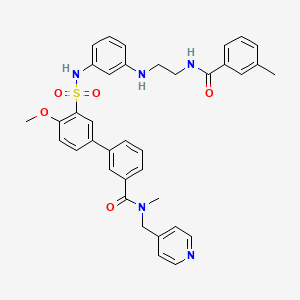

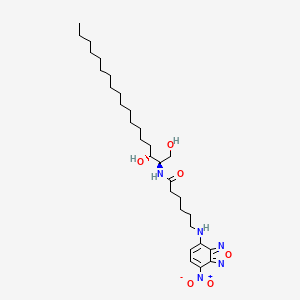
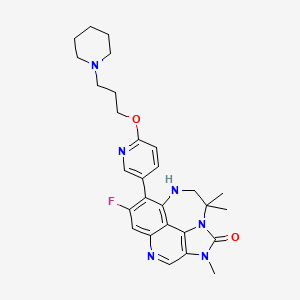
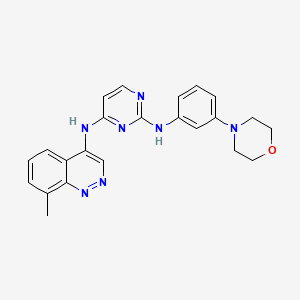
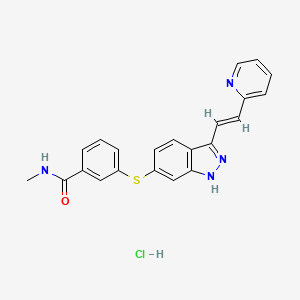
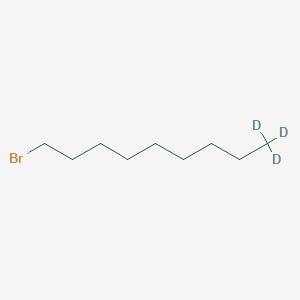
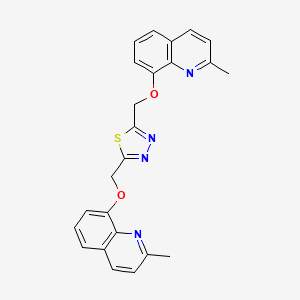
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)

![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)
